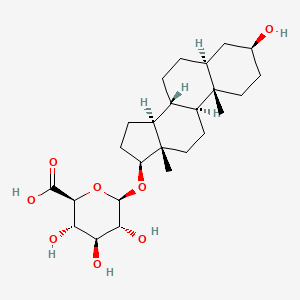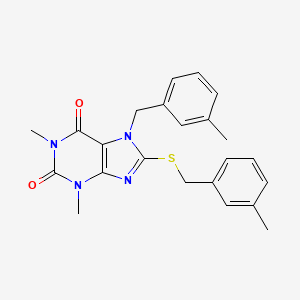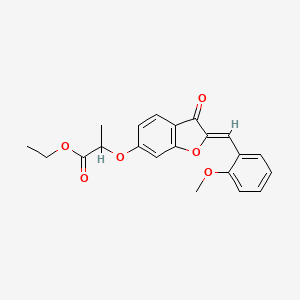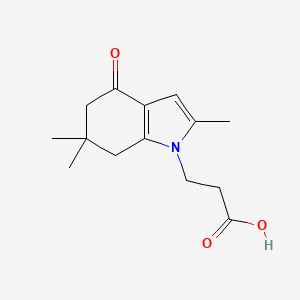
4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound featuring a benzamide backbone with a dimethylamino group, a propyl chain linked to a sulfonyl group, and a phenylpiperazine moiety. This structure implies a range of potential biochemical activities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves a multistep process. Starting with benzoyl chloride, it can be reacted with dimethylamine to introduce the dimethylamino group. Subsequently, an intermediate is formed by coupling with an appropriate sulfonyl chloride derivative of 4-phenylpiperazine. The reaction conditions generally require a solvent like dichloromethane and a base such as triethylamine, with controlled temperature to favor the desired product.
Industrial production methods: Scaling this synthesis for industrial production involves optimizing yield and purity. Continuous flow reactors and high-throughput screening can be employed to identify the most efficient conditions. Solvent recycling and automated control systems ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically on the dimethylamino group, potentially leading to the formation of N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfinyl or thiol group under strong reducing conditions.
Substitution: The benzamide and phenyl rings offer multiple sites for electrophilic aromatic substitution.
Common reagents and conditions:
Oxidation: Reagents like peracids or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation often uses reagents like bromine or chlorine under acidic conditions.
Major products formed:
Oxidized dimethylamino derivatives.
Reduced sulfonyl derivatives.
Halogenated aromatic compounds.
Scientific Research Applications
The compound is of interest in various scientific fields:
Chemistry: Its unique structure makes it a useful model for studying sulfonyl and piperazine chemistry.
Medicine: Research investigates its potential as a pharmacological agent, particularly in neurological or psychiatric disorders.
Industry: Possible applications include its use as a precursor in the synthesis of more complex molecules.
Mechanism of Action
Comparison with other compounds:
4-Phenylpiperazine derivatives: Similar compounds share the phenylpiperazine core but differ in the functional groups attached. These variations affect their pharmacological profile.
Benzamides: Other benzamide derivatives are used as antiemetics or antipsychotics, reflecting the diverse biological activities of benzamides.
Comparison with Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide.
4-(4-Fluorophenyl)piperazin-1-yl)-N-methylbenzamide.
This detailed exploration highlights the fascinating complexity and potential of 4-(dimethylamino)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide. Interested in more nitty-gritty details or any specific aspect?
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)20-11-9-19(10-12-20)22(27)23-13-6-18-30(28,29)26-16-14-25(15-17-26)21-7-4-3-5-8-21/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGLMZVJXQQYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
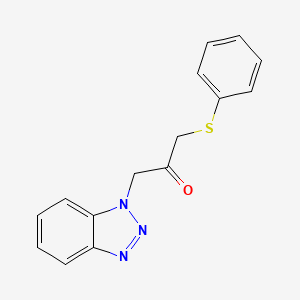
![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)
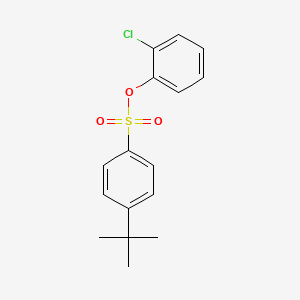
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)
![2-(4-benzylpiperidin-1-yl)-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2996120.png)
![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)
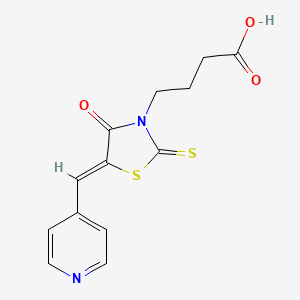
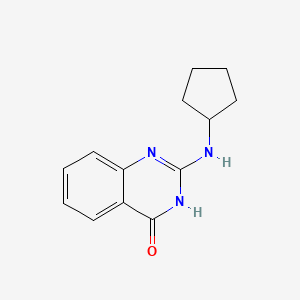
![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)
![N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996126.png)
